molecular formula C15H16F3N3O4 B2630448 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034496-77-8

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2630448
CAS No.: 2034496-77-8
M. Wt: 359.305
InChI Key: MYBBGLKWLPXMKZ-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic small molecule characterized by a nicotinamide core substituted with a trifluoromethyl group at the 6-position and an N-linked ethoxyethyl chain terminating in a 2,5-dioxopyrrolidin-1-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2,5-dioxopyrrolidinyl group may serve as a reactive handle for conjugation or as part of a prodrug strategy .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c16-15(17,18)11-2-1-10(9-20-11)14(24)19-5-7-25-8-6-21-12(22)3-4-13(21)23/h1-2,9H,3-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBGLKWLPXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 6-(trifluoromethyl)nicotinic acid with 2-(2-aminoethoxy)ethanol to form an amide linkage. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinamide derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the 2,5-dioxopyrrolidin-1-yl moiety exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can be effective against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study showed that semi-synthetic derivatives based on 2,5-dioxopyrrolidin-1-yl exhibited promising activity against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

1.2 Anti-inflammatory Properties

The trifluoromethyl group present in this compound has been associated with enhanced pharmacological activity. Compounds with trifluoromethyl substitutions often show improved metabolic stability and bioavailability. Research into similar compounds suggests potential anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Drug Development

2.1 Novel Drug Candidates

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is being explored as a lead compound for developing new therapeutic agents. The unique combination of the dioxopyrrolidinyl and trifluoromethyl groups may enhance the binding affinity to biological targets, making it a valuable candidate for further optimization in drug design .

2.2 Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, which could lead to the development of targeted therapies .

Material Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced properties. The unique chemical structure can improve the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .

3.2 Coatings and Adhesives

Due to its chemical stability and functional groups, this compound can be utilized in formulating specialized coatings and adhesives that require durability and resistance to environmental factors. Research into such applications is ongoing, focusing on optimizing formulations for specific industrial needs .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives based on this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics like ampicillin. This highlights the potential of these compounds as alternatives in combating antibiotic-resistant bacteria.

Case Study 2: Drug Development Pathway

Research teams are currently investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its viability as a new therapeutic agent for inflammatory diseases. Initial results indicate favorable absorption characteristics and promising efficacy in preclinical trials.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group and the dioxopyrrolidin-1-yl moiety play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules, primarily based on patent literature and pharmacopeial data.

Structural Analogues from Patent Literature

Example 429 (EP 4 374 877 A2) :

  • Structure : Contains a 6-(trifluoromethyl)pyrimidin-4-yl group linked to a phenylcarbamoyl moiety and a diazaspiro[4.5]dec-9-ene core .
  • Key Differences :

  • The core structure differs (pyrimidine vs. nicotinamide).
  • The substituent chain includes a methoxyethyl-methylamino group instead of the dioxopyrrolidinyl-ethoxyethyl chain. Functional Implications:
  • The pyrimidine core may confer distinct binding affinities compared to nicotinamide.
  • The methoxyethyl-methylamino group likely improves solubility but lacks the reactive dioxopyrrolidinyl group for conjugation .

Polymorphic Form of N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide (EP Bulletin 2023) :

  • Structure : Features a pyridine-2-carboxamide core with indazole and methylsulphonyl substituents .
  • Key Differences :

  • Methylsulphonyl groups enhance polarity and hydrogen-bonding capacity compared to the dioxopyrrolidinyl group.

Functional Group Analysis

Compound Core Structure Key Substituents Potential Advantages
Target Compound Nicotinamide 6-(trifluoromethyl), dioxopyrrolidinyl-ethoxyethyl Metabolic stability, conjugation potential
Example 429 Pyrimidine Methoxyethyl-methylamino, diazaspiro core Solubility, sp³-rich scaffold
Polymorphic Indazole Derivative Pyridine-2-carboxamide Methylsulphonyl, indazole Aromatic interactions, polar interactions

Limitations of Available Evidence

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrrolidine-2,5-dione moiety and a trifluoromethyl group attached to a nicotinamide backbone. Its structural formula can be summarized as follows:

PropertyDescription
IUPAC NameN-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-(trifluoromethyl)nicotinamide
Molecular FormulaC15H20F3N3O4
Molecular Weight359.34 g/mol

Anticonvulsant Properties

Research indicates that compounds related to this compound exhibit anticonvulsant properties. For example, studies have shown that similar pyrrolidine derivatives can inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which is crucial in controlling neuronal excitability and reducing seizure activity .

Analgesic Effects

In addition to anticonvulsant activity, the compound may also possess analgesic properties. It has been suggested that the inhibition of transient receptor potential vanilloid 1 (TRPV1) receptors contributes to its pain-relieving effects. This mechanism is particularly relevant in models of neuropathic pain where TRPV1 antagonism has shown promise in reducing pain perception .

Absorption and Metabolism

The pharmacokinetic profile of this compound suggests high metabolic stability when tested on human liver microsomes. This stability is crucial for ensuring adequate bioavailability and therapeutic efficacy .

Toxicity Profile

Preliminary studies indicate a favorable toxicity profile , with compounds exhibiting minimal neurotoxicity compared to established antiepileptic drugs like valproic acid. For instance, some derivatives demonstrated protective effects in seizure models with ED50 values indicating effective dosages without significant side effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticonvulsant Screening : A focused set of hybrid pyrrolidine derivatives was evaluated for anticonvulsant activity using various seizure models (e.g., maximal electroshock and pentylenetetrazole tests). Notably, compound 22 from this series demonstrated potent efficacy with ED50 values indicating strong protective effects against seizures .
  • Analgesic Activity : Research involving formalin-induced pain models highlighted the analgesic potential of pyrrolidine derivatives, with specific compounds showing significant reductions in pain responses through TRPV1 receptor antagonism .
  • Broad-Spectrum Activity : The multitargeted nature of these compounds suggests their potential utility in treating various conditions beyond epilepsy, including chronic pain syndromes and possibly inflammatory disorders due to their diverse mechanisms of action .

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